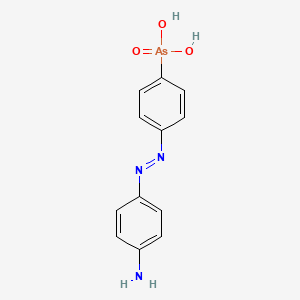
4-(4-Aminophenylazo)phenylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenylazo)phenylarsonic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H12AsN3O3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
One of the notable applications of 4-(4-Aminophenylazo)phenylarsonic acid is its role as an inhibitor in enzyme studies. Research has shown that this compound inhibits the activity of alkaline phosphatase in mouse uterine tissues. In a study, it was found that at concentrations ranging from 1 to 9 mM, the compound significantly reduced enzyme activity when combined with other amino acids and inhibitors . This property makes it valuable for investigating enzyme kinetics and mechanisms.
| Substance | Effect on Alkaline Phosphatase Activity |
|---|---|
| This compound | Inhibitory (23±2.8 units/mg protein) |
| Cysteine | Inhibitory |
| Glycine | Stimulative |
Anticancer Research
The compound has been investigated for its potential anticancer properties. It is part of a class of organoarsenic compounds that have shown promise in targeting cancer cells. The National Cancer Institute has classified it as an antineoplastic agent (NSC 68047), indicating its relevance in cancer treatment research .
Precursor in Synthesis
This compound serves as a precursor in the synthesis of other organoarsenic compounds. Its unique chemical structure allows it to participate in various chemical reactions, making it useful for developing new materials with specific properties .
Case Study 1: Enzyme Activity Modulation
In a study examining the modulation of alkaline phosphatase activity, researchers used varying concentrations of this compound alongside other amino acids. The results indicated that while some amino acids stimulated enzyme activity, this compound consistently inhibited it, providing insights into its potential regulatory roles in biochemical pathways .
Case Study 2: Binding Interactions
A study published in the Proceedings of the National Academy of Sciences detailed the specific interactions between this compound and subtilisins, a class of serine proteases. The research highlighted the time-dependent nature of these interactions, suggesting that the compound could be utilized to probe enzyme specificity and binding dynamics .
Propiedades
Número CAS |
6966-64-9 |
|---|---|
Fórmula molecular |
C12H12AsN3O3 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
[4-[(4-aminophenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H12AsN3O3/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17,18)19/h1-8H,14H2,(H2,17,18,19) |
Clave InChI |
DOEADYYICZVJDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[As](=O)(O)O |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[As](=O)(O)O |
Key on ui other cas no. |
6966-64-9 |
Sinónimos |
4-(4-aminophenylazo)phenylarsonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















